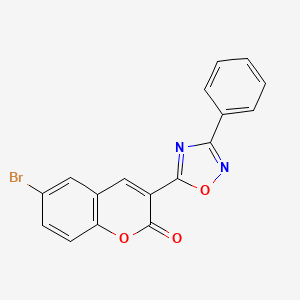
6-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H9BrN2O3 and its molecular weight is 369.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (CAS No. 892298-52-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure comprises a chromenone core linked to a phenyl-substituted oxadiazole moiety, which is known for its diverse pharmacological properties.
The molecular formula of this compound is C17H9BrN2O3 with a molecular weight of 369.2 g/mol. Its structure is characterized by the presence of a bromine atom and an oxadiazole ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 892298-52-1 |
| Molecular Formula | C₁₇H₉BrN₂O₃ |
| Molecular Weight | 369.2 g/mol |
Biological Activity
Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of this compound have been explored in several studies.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cancer cells with IC50 values comparable to established chemotherapeutics.
Case Study:
A study evaluated the cytotoxicity of several oxadiazole derivatives, including this compound. The results indicated that this compound had an IC50 value of approximately 5 µM against the A549 lung cancer cell line, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria have shown that it can inhibit bacterial growth effectively. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings:
In a comparative study on antimicrobial agents, 6-bromo derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition, suggesting its potential as a lead compound for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole Ring : Essential for anticancer and antimicrobial activities.
- Bromine Substitution : Enhances lipophilicity and may influence cellular uptake.
- Phenyl Group : Contributes to hydrophobic interactions with biological targets.
Propriétés
IUPAC Name |
6-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-19-15(20-23-16)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHYLBKHXVVIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














